

An In-depth Technical Guide to the NMR Spectrum of Pure Tetrahydrofuran-D8

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This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure **Tetrahydrofuran-D8** (THF-D8). It is intended for researchers, scientists, and drug development professionals who utilize deuterated solvents in their analytical work. This document details the characteristic ¹H and ¹³C NMR spectral features of THF-D8, including chemical shifts, multiplicities, and coupling constants, and provides standardized experimental protocols for spectral acquisition.

Data Presentation

The quantitative NMR data for **Tetrahydrofuran-D8** is summarized in the tables below. These tables provide a clear reference for the expected chemical shifts and coupling constants for the residual protons and the deuterated carbon atoms in the solvent.

Table 1: 1H NMR Spectral Data for Residual Protons in Tetrahydrofuran-D8

Position	Chemical Shift (δ , ppm)	Multiplicity
α-CHD (C2/C5)	3.58	Multiplet
β-CHD (C3/C4)	1.73	Multiplet

Table 2: 13C NMR Spectral Data for **Tetrahydrofuran-D8**



Position	Chemical Shift (δ, ppm)	Multiplicity	¹ J(C,D) Coupling Constant (Hz)
α-CD ₂ (C2/C5)	67.57	Quintet	~20-30
β-CD ₂ (C3/C4)	25.37	Quintet	~20-30

Table 3: Common Impurities in **Tetrahydrofuran-D8** and their ¹H Chemical Shifts

Impurity	Chemical Shift (δ, ppm)
Water (H ₂ O)	Variable, typically ~1.5-2.5
Grease	~0.8-1.3
Silicone Grease	~0.1

Experimental Protocols

The following protocols describe the recommended methodologies for preparing and acquiring high-quality NMR spectra of samples dissolved in **Tetrahydrofuran-D8**.

Sample Preparation

- Solvent Handling: Tetrahydrofuran-D8 is hygroscopic. To minimize water contamination, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using dry syringes or cannulas.
- Analyte Preparation: Ensure the analyte to be dissolved is dry and free of particulate matter.
 For a standard 5 mm NMR tube, dissolve 5-25 mg of a solid sample or a few drops of a liquid sample in approximately 0.6-0.7 mL of THF-D8.
- Filtration: To remove any suspended particles that can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
- Tube Sealing: Cap the NMR tube promptly to prevent solvent evaporation and atmospheric moisture absorption. For long-term or sensitive experiments, sealing the tube with a flame or



using a J. Young valve is recommended.

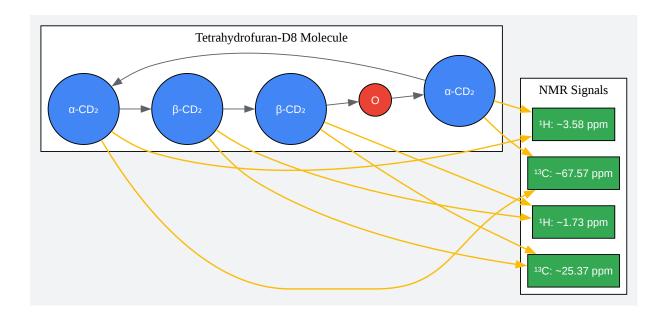
NMR Data Acquisition

- Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer.
- Locking: The spectrometer's field-frequency lock should be established on the deuterium signal of the THF-D8 solvent.
- Shimming: The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to achieve narrow and symmetrical peak shapes.
- ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Temperature: 298 K (25 °C).
- 13C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
 - Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on the sample concentration.
 - Temperature: 298 K (25 °C).



Visualization of THF-D8 Structure and NMR Correlation

The following diagram illustrates the molecular structure of **Tetrahydrofuran-D8** and the correlation between its chemically distinct positions and their corresponding NMR signals.



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Caption: Correlation of THF-D8 molecular positions to their NMR signals.

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